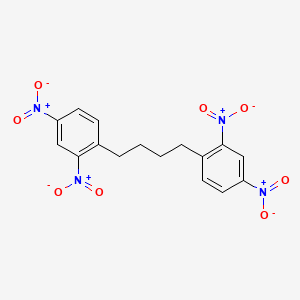
1,1'-(Butane-1,4-diyl)bis(2,4-dinitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linker connecting two 2,4-dinitrobenzene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 1,4-dibromobutane with 2,4-dinitrophenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, solvents like DMF or DMSO.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(2,4-diaminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) exerts its effects is primarily through its interactions with nucleophiles. The nitro groups act as strong electron-withdrawing groups, making the aromatic rings more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications.
類似化合物との比較
- 1,1’-(2-Butene-1,4-diyl)bis(2,4-dinitrobenzene)
- 1,1’-(1,3-Butadiyne-1,4-diyl)bis(2,4-dinitrobenzene)
Comparison: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is unique due to its butane-1,4-diyl linker, which provides flexibility and different reactivity compared to its analogs with unsaturated linkers like butene or butadiyne. This flexibility can influence the compound’s physical properties and reactivity, making it suitable for specific applications where rigidity or planarity is not desired.
特性
CAS番号 |
90817-32-6 |
|---|---|
分子式 |
C16H14N4O8 |
分子量 |
390.30 g/mol |
IUPAC名 |
1-[4-(2,4-dinitrophenyl)butyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C16H14N4O8/c21-17(22)13-7-5-11(15(9-13)19(25)26)3-1-2-4-12-6-8-14(18(23)24)10-16(12)20(27)28/h5-10H,1-4H2 |
InChIキー |
NPKFZCXJDQEJIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

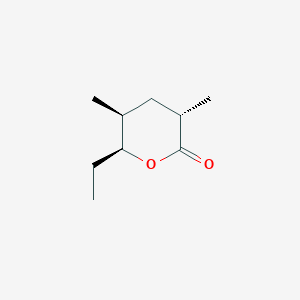
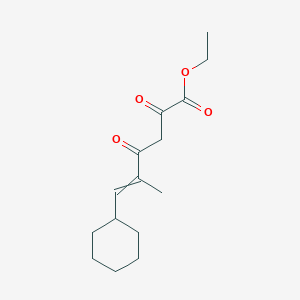
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
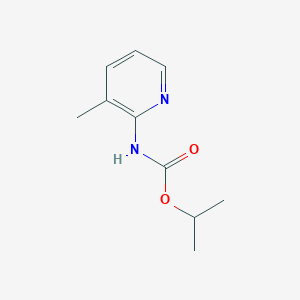

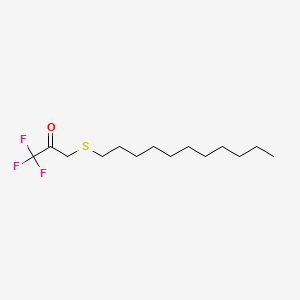
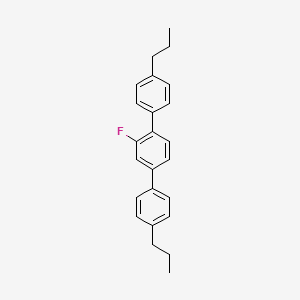
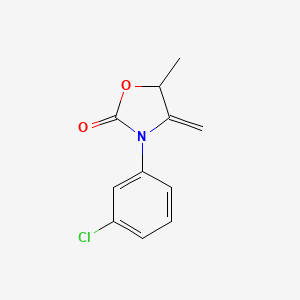
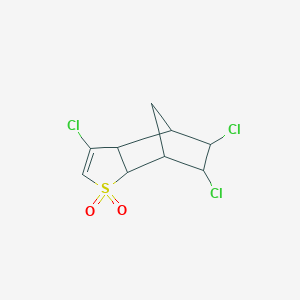
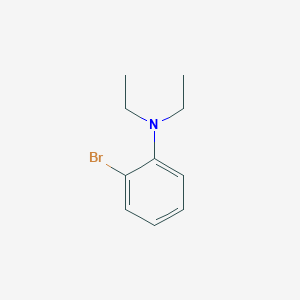
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
